molecular formula C17H16ClN5O B2629280 1-(2-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207042-35-0

1-(2-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2629280
CAS RN: 1207042-35-0
M. Wt: 341.8
InChI Key: LYDHUAHGZNRWJF-UHFFFAOYSA-N
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Description

Pyridine derivatives, such as the one you mentioned, are important structural motifs found in numerous bioactive molecules . They can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .


Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . For example, the NMR spectrum of a similar compound was reported as follows: δ 11.93 (s, 1H), 11.76 (s, 1H), 9.72 (s, 1H), 9.44 (d, J = 5.1 Hz, 1H), 8.87 (d, J = 5.1 Hz, 1H), 8.76 (s, 2H), 8.63 (d, J = 5.1 Hz, 1H), 8.18 (s, 1H), 7.83 (dd, J = 5.1, 8.1 Hz, 1H), 7.55 (dd, J = 5.1, 8.1 Hz, 1H), 7.53–7.49 (m, 2H), 7.45 (d, J = 8.1 .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be quite diverse, depending on the functional groups present and the reaction conditions . For instance, pyridyl sulfones and pyridyl phosphonates are valuable in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains . Pyridine analogs can have their biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .

Scientific Research Applications

Synthesis and Antioxidant Properties

The chemical compound "1-(2-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide" and its derivatives have been studied for their synthesis and antioxidant properties. Bekircan et al. (2008) synthesized a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives, which exhibited notable antioxidant and antiradical activities. This research indicates that the structure of the compound and its derivatives could be influential in developing potent antioxidants Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008.

NK-1 Antagonist Activity

In the domain of medicinal chemistry, derivatives of the compound have been found to exhibit NK-1 antagonist activity, which is significant in the context of therapeutic interventions for conditions such as depression and anxiety. Jungheim et al. (2006) utilized regioselective pyridine metallation chemistry to synthesize compounds with NK-1 antagonist activity Jungheim, Thrasher, Hembre, Gardinier, Savin, & Hong, 2006.

Oxidative Coupling Reactions

The compound's utility in synthetic chemistry, particularly in oxidative coupling reactions, has been demonstrated. El-Abadelah et al. (2018) studied an unprecedented oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II), revealing the compound's potential role in complex synthetic pathways and its interaction with transition metals El-Abadelah, Hodali, Zreid, & Awwadi, 2018.

Antimicrobial and Antifungal Activities

Compounds with a similar structural framework have shown significant biological activities. Patel and Patel (2015) synthesized a novel series of heterocyclic compounds with remarkable antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents Patel & Patel, 2015.

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could be a potential future direction for research involving pyridine derivatives.

properties

IUPAC Name

1-(2-chlorophenyl)-N-propyl-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-2-9-20-17(24)15-16(12-6-5-10-19-11-12)23(22-21-15)14-8-4-3-7-13(14)18/h3-8,10-11H,2,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDHUAHGZNRWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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